(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one
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Overview
Description
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one is a chemical compound known for its unique structural properties and reactivity. It is a derivative of santonene, characterized by the presence of multiple double bonds and a hydroxyl group. In the solid state, dihydrosantonene exists in the enol form, whereas santonene exists in the keto form .
Preparation Methods
Synthetic Routes and Reaction Conditions
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one can be synthesized through various methods. One common approach involves the oxidation of 1,2-dihydrosantonene 3-acetate, which rearranges with acetic anhydride–pyridine to afford 2-acetoxy-1,2-dihydrosantonene 3-acetate . This method involves intramolecular transfer of the acetate group under specific conditions.
Industrial Production Methods
Industrial production of dihydrosantonene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and acetylation to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one undergoes various chemical reactions, including:
Oxidation: Autoxidation of santonene leads to the formation of hydroxysantonenes and other derivatives.
Reduction: Catalytic hydrogenation of dihydrosantonene derivatives can lead to hydrogenolysis of acetoxyl groups.
Substitution: Acetylation reactions are common, where hydroxyl groups are substituted with acetoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and catalysts such as palladium.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
Hydroxysantonenes: Formed through oxidation reactions.
Acetoxy derivatives: Formed through acetylation reactions.
Scientific Research Applications
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one has several applications in scientific research:
Chemistry: Used as a model compound to study keto-enol tautomerism and molecular rearrangements.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of dihydrosantonene involves its interaction with molecular targets through its enol form. The compound can undergo tautomeric shifts, influencing its reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its application, such as enzyme binding sites in biological systems.
Comparison with Similar Compounds
Similar Compounds
Santonene: The parent compound, existing in the keto form in the solid state.
Hydroxysantonenes: Oxidation products of santonene and dihydrosantonene.
Uniqueness
(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one is unique due to its enol form in the solid state, which distinguishes it from santonene and other derivatives
Properties
CAS No. |
17453-65-5 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.306 |
IUPAC Name |
(5aS)-8-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h16H,4-7H2,1-3H3/t15-/m0/s1 |
InChI Key |
KUXKUHOVOQIZBC-HNNXBMFYSA-N |
SMILES |
CC1=C2CCC3(CCC(=C(C3=C2OC1=O)C)O)C |
Origin of Product |
United States |
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